![molecular formula C19H17ClN2O4 B2906366 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid CAS No. 896508-49-9](/img/structure/B2906366.png)
2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is known as 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid. It has a molecular formula of C19H17CLN2O4 . It is a building block used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a benzoyl group, which is further attached to a benzoic acid group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.81 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agents
This compound has been investigated for its potential as an anti-tubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests its utility in designing new drugs to combat tuberculosis, especially drug-resistant strains.
Chemical Synthesis
In the realm of chemical synthesis, this compound is used as an intermediate for the preparation of various polymeric materials. For instance, it has been utilized in the synthesis of bisphthalazinone monomers, which are essential for creating poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s . These materials have applications in high-performance plastics and engineering.
Industrial Applications
While specific industrial applications of this compound were not directly found, related compounds have been scaled up for the manufacturing of therapeutic SGLT2 inhibitors, which are used in diabetes therapy . This indicates the potential industrial relevance of similar compounds in large-scale pharmaceutical production.
Environmental Science
The safety profile of this compound is crucial for environmental science. It has been noted to cause skin and eye irritation, and respiratory irritation, which is important information for handling and storage in research and industrial settings . Understanding its safety is essential for its application in any environmental science-related field.
Biotechnology
In biotechnology, the compound’s derivatives could be explored for their affinity and selectivity towards biological receptors. For example, similar compounds have been modified to act as ligands for dopamine receptors . This suggests potential applications in the design of biologically active molecules that can interact with specific cellular targets.
Educational and Research Tool
Lastly, the compound can be used as an educational tool in academic settings, demonstrating reactions at the benzylic position, which is a key concept in organic chemistry . It can also serve as a research tool in studying nucleophilic substitution reactions, which are fundamental to organic synthesis.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c20-16-8-4-3-7-15(16)18(24)22-11-9-21(10-12-22)17(23)13-5-1-2-6-14(13)19(25)26/h1-8H,9-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDHEDOQPKBUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butylpyridazine](/img/structure/B2906286.png)

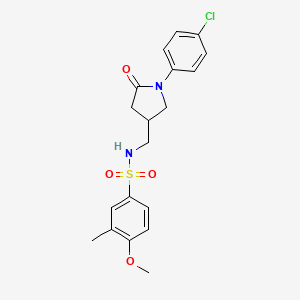
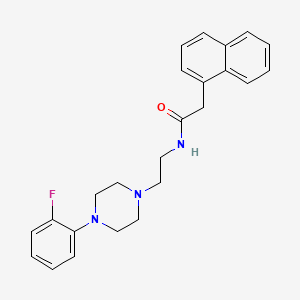
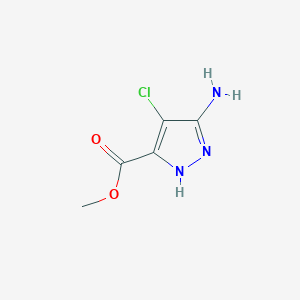
![2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2906294.png)
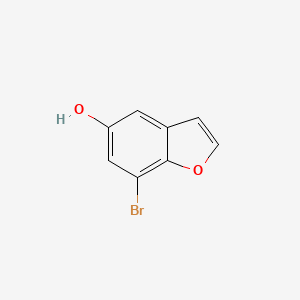



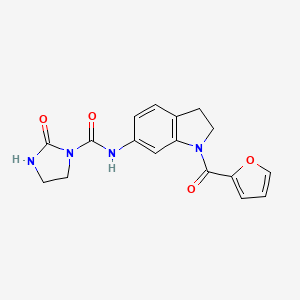
![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine](/img/structure/B2906306.png)